3,6-Dimethylpyridazine-4-carbaldehyde
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Overview
Description
3,6-Dimethylpyridazine-4-carbaldehyde is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . It is a derivative of pyridazine, characterized by the presence of two methyl groups at positions 3 and 6, and an aldehyde group at position 4 on the pyridazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyridazine-4-carbaldehyde typically involves the reaction of 3,6-dimethylpyridazine with appropriate aldehyde-forming reagents under controlled conditions . Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpyridazine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: 3,6-Dimethylpyridazine-4-carboxylic acid.
Reduction: 3,6-Dimethylpyridazine-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,6-Dimethylpyridazine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyridazine-4-carbaldehyde depends on its specific application.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpyridazine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methylpyridazine-3-carbaldehyde: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
3,6-Dimethylpyridazine-4-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the pyridazine ring, which provides a distinct set of chemical properties and reactivity patterns .
Properties
IUPAC Name |
3,6-dimethylpyridazine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(4-10)6(2)9-8-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCREUYGKXEJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547091-17-7 |
Source
|
Record name | 3,6-dimethylpyridazine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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